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molecular formula C10H8BrNO B8567966 4-Bromo-2-cyclopropoxybenzonitrile

4-Bromo-2-cyclopropoxybenzonitrile

Cat. No. B8567966
M. Wt: 238.08 g/mol
InChI Key: CXZJMWSQQASXJB-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

A mixture of 4-bromo-2-hydroxybenzonitrile (300 mg, 1.5 mmol), bromo-cyclopropane (480 mg, 4.0 mmol) and Cs2CO3 (300 mg, 1.6 mmol) in 2 mL of anhydrous DMF were heated to 170° C. for 2 hours by microwave. The solid was filtered off, and the filtrate was poured to water, and extracted with EtOAc. The organic layer was washed with brine, dried over sodium sulfate and concentrated. The residue was purified with prep-TLC to give 4-bromo-2-(cyclopropyloxy)benzonitrile. 1H-NMR (400 MHz, CDCl3) δ ppm 7.46˜7.48 (m, 1H), 7.36˜7.38 (m, 1H), 7.14˜7.16 (m, 1H), 3.79˜3.84 (m, 1H), 0.86˜0.87 (m, 4H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([OH:10])[CH:3]=1.Br[CH:12]1[CH2:14][CH2:13]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH:12]2[CH2:14][CH2:13]2)[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)O
Name
Quantity
480 mg
Type
reactant
Smiles
BrC1CC1
Name
Cs2CO3
Quantity
300 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was poured to water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with prep-TLC

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C#N)C=C1)OC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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